Benzo[b]thiophene 1,1-dioxide

Physical organic chemistry Analytical quality control Solid-state formulation

Procuring the wrong oxidation state (parent sulfide or 1-oxide) causes failed Diels-Alder reactions-the sulfide acts as a diene, not a dienophile. Benzo[b]thiophene 1,1-dioxide solves this via sulfone-driven reactivity inversion. • Functions as electron-deficient dienophile; 1.2 eV higher ionization energy (9.32 vs 8.13 eV) enables donor-acceptor chromophore design. • Serves as key precursor to Bsmoc protecting group, reducing base-labile motif degradation vs Fmoc protocols. • Available ≥98% purity; consistent melting point 141-145 °C ensures batch-to-batch reproducibility for cycloaddition and peptide synthesis workflows.

Molecular Formula C8H6O2S
Molecular Weight 166.2 g/mol
CAS No. 825-44-5
Cat. No. B189451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene 1,1-dioxide
CAS825-44-5
Molecular FormulaC8H6O2S
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CS2(=O)=O
InChIInChI=1S/C8H6O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-6H
InChIKeyFRJNKYGTHPUSJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]thiophene 1,1-Dioxide: Differentiated Reactivity & Properties


Benzo[b]thiophene 1,1-dioxide (CAS 825-44-5), also known as thianaphthene 1,1-dioxide or benzothiophene sulfone, is the fully oxidized sulfone derivative of benzo[b]thiophene. This heterocyclic compound (C₈H₆O₂S, MW 166.20) exists as a white to cream crystalline powder with a melting point of 142–143 °C [1]. The two S=O bonds convert the electron-rich thiophene ring into an electron-deficient system, fundamentally altering its physical state, solubility profile, ionization energy, and chemical reactivity relative to the parent sulfide and partially oxidized analogs [2]. These property shifts underpin its differentiated utility as a synthetic building block, protecting-group scaffold, and optoelectronic intermediate.

Why Benzo[b]thiophene 1,1-Dioxide Cannot Be Substituted


Substituting benzo[b]thiophene 1,1-dioxide with its parent benzo[b]thiophene (CAS 95-15-8) or the intermediate 1-oxide is not scientifically valid. Oxidation of the ring sulfur to the sulfone introduces two strong electron-withdrawing S=O groups that raise the ionization energy by approximately 1.2 eV [1], increase aqueous solubility by roughly two orders of magnitude , and reverse the dominant mass-spectrometric fragmentation pathway from neutral loss of C₂H₂/CS to SO extrusion via cyclic sulfinate intermediates [2]. These are not incremental perturbations; they represent a discrete change in chemical identity. Procurement of the incorrect oxidation state will lead to failed Diels–Alder cycloadditions (the parent sulfide is a diene, not a dienophile), ineffective Michael-acceptor-based protecting-group chemistry, and erroneous analytical identification. The quantitative evidence below demonstrates exactly where the dioxide departs from its closest analogs.

Benzo[b]thiophene 1,1-Dioxide: Quantitative Differentiation from Analogs


Melting Point: Solid at Room Temperature vs. Parent Sulfide

Benzo[b]thiophene 1,1-dioxide exhibits a melting point of 142–143 °C [1], representing a >110 °C increase over the parent benzo[b]thiophene (mp ~32 °C) [2]. This means the dioxide is a free-flowing crystalline powder at ambient temperature, whereas the parent compound is a low-melting, waxy solid that may liquefy during routine laboratory handling or warm-weather shipping. The sharp, elevated melting point also provides a more reliable endpoint for purity assessment via differential scanning calorimetry or capillary melting-point determination, with commercial specifications typically reporting a purity of ≥98% and a melting range of 138–145 °C depending on the vendor .

Physical organic chemistry Analytical quality control Solid-state formulation

Ionization Energy: Oxidative Stability Barrier

The vertical ionization energy of benzo[b]thiophene 1,1-dioxide, determined by photoelectron spectroscopy, is 9.32 eV [1], compared to 8.13 eV for the parent benzo[b]thiophene [2]—a difference of +1.19 eV (approximately 27.4 kcal/mol). This substantial increase reflects the strong electron-withdrawing effect of the sulfone group, which stabilizes the highest occupied molecular orbital (HOMO). In practical terms, the dioxide is significantly more resistant to oxidative degradation and less prone to forming charge-transfer complexes with electron acceptors than the parent sulfide. This property is critical for applications in organic electronics where oxidative doping or unwanted charge trapping must be avoided.

Physical organic chemistry Electrochemistry Photostability screening

Aqueous Solubility: Water-Compatible Processing

Benzo[b]thiophene 1,1-dioxide has an estimated aqueous solubility of approximately 11,360 mg/L (1.136 × 10⁴ mg/L) at 25 °C, based on its experimental log Kow of 0.88 . In contrast, the parent benzo[b]thiophene is classified as insoluble in water, with a reported solubility of approximately 0.13 g/L (130 mg/L) . This represents an ~87-fold increase in water solubility upon oxidation to the sulfone. The dramatic solubility enhancement is quantitatively consistent with findings that oxidized condensed thiophenes are 'much more water soluble than the parent thiophenes' across multiple compound pairs [1].

Formulation science Environmental chemistry Green chemistry

Mass Spectrometric Fragmentation: Diagnostic Signatures

High-resolution mass spectrometry reveals fundamentally different fragmentation pathways for benzo[b]thiophene 1,1-dioxide versus its unoxidized parent and alkyl/aryl analogs. The unoxidized benzo[b]thiophenes undergo fragmentation dominated by losses of C₂H₂ and CS units, whereas the 1,1-dioxides (sulfones) undergo initial isomerization to cyclic sulfinates followed by characteristic expulsion of SO and fragments containing a C–O bond [1]. This mechanistic divergence—confirmed by exact mass measurement of all significant fragment ions—provides an unambiguous diagnostic signature. The 2,3-dihydro-1,1-dioxide analog was also characterized in the same study, establishing that the fragmentation pattern is specific to the unsaturated sulfone and not merely to the presence of the SO₂ group [1].

Analytical chemistry Mass spectrometry Quality control

Bsmoc Protecting Group: Superior Phase Separation vs. Fmoc

The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group, directly derived from benzo[b]thiophene 1,1-dioxide, provides a quantitatively demonstrated advantage over the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) group in rapid continuous solution-phase peptide synthesis. The Carpino et al. (1999) study [1] established that the Bsmoc methodology permits the use of water or saturated sodium chloride solution for byproduct removal, replacing the acidic phosphate buffer required in the corresponding Fmoc-based method. This results in cleaner phase separation and higher yields of the growing peptide chain. Furthermore, the Bsmoc group, owing to steric hindrance around the Michael acceptor site, does not suffer from the competitive or premature deblocking observed with the related Bspoc (1,1-dioxobenzo[b]thiophene-2-sulfonylethyloxycarbonyl) system [1]. For peptide sequences incorporating the base-sensitive Asp-Gly unit, Bsmoc chemistry produced less contamination due to aminosuccinimide formation than standard Fmoc chemistry, because a weaker or less concentrated base could be employed in the deblocking step [1].

Peptide synthesis Protecting-group chemistry Solid-phase synthesis

Benzo[b]thiophene 1,1-Dioxide: Application Scenarios


Bsmoc-Based Peptide Synthesis for Base-Sensitive Sequences

The Bsmoc protecting group, synthesized from benzo[b]thiophene 1,1-dioxide, is the protecting group of choice for solution-phase and solid-phase peptide synthesis when the target sequence contains base-labile motifs such as Asp-Gly. As established by Carpino et al. [1], Bsmoc chemistry permits deblocking with weaker or less concentrated base, reducing aminosuccinimide contamination compared to Fmoc protocols. Procurement of the high-purity dioxide (≥98%) ensures reproducible conversion to the Bsmoc chloroformate intermediate.

Electron-Deficient Building Block for Optoelectronics

The 1.2 eV elevation in ionization energy (9.32 eV vs. 8.13 eV for the parent sulfide) [1] makes benzo[b]thiophene 1,1-dioxide an effective electron-accepting unit in donor–acceptor chromophores and conjugated polymers. Barbarella and co-workers demonstrated that oxidizing conjugated oligothiophenes to their 1,1-dioxides reduces the HOMO–LUMO gap and enhances photoluminescence efficiency [2]. C2-alkenylated derivatives, accessible via Pd-catalyzed oxidative Heck reactions, exhibit tunable fluorescence properties suitable for optoelectronic applications [3].

Diels–Alder Dienophile for Polycyclic Construction

Unlike the parent benzo[b]thiophene, which reacts as a diene, the 1,1-dioxide functions as an electron-deficient dienophile in Diels–Alder reactions. 3-Vinylindene gives high yields of cycloadducts with benzo[b]thiophene 1,1-dioxide, with adduct structures and stereochemistries confirmed by ¹H NMR and mass spectrometry [1]. This reactivity inversion—driven by the sulfone group—enables the construction of polycyclic sulfur-containing frameworks that are inaccessible from the parent sulfide.

Electrochemical Reduction to 2,3-Dihydrobenzo[b]thiophene 1,1-Dioxide

Benzo[b]thiophene 1,1-dioxide can be selectively electrochemically reduced to 2,3-dihydrobenzo[b]thiophene 1,1-dioxide using hexafluoroisopropanol (HFIP) as a hydrogen donor in an undivided cell under metal-free conditions [1]. This transformation exhibits broad functional-group tolerance and has been demonstrated at scale. The selective reduction of the C2–C3 double bond while preserving the sulfone moiety is a reactivity feature that distinguishes the dioxide from the parent benzothiophene, which would require prior oxidation to access this product class.

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